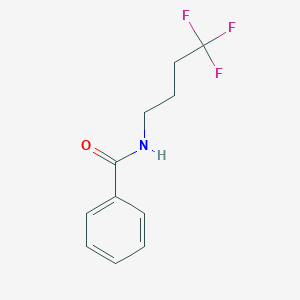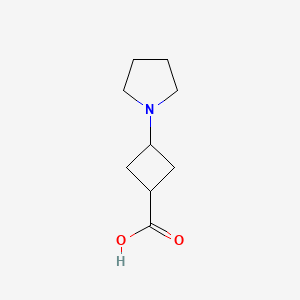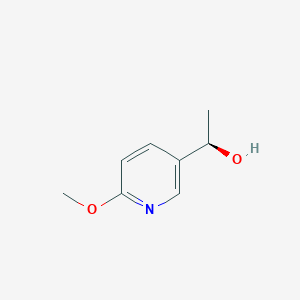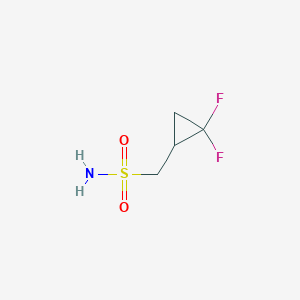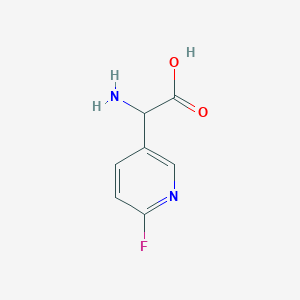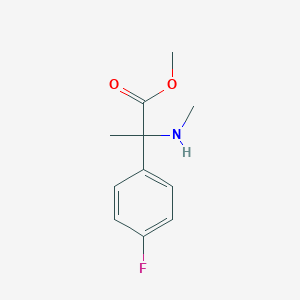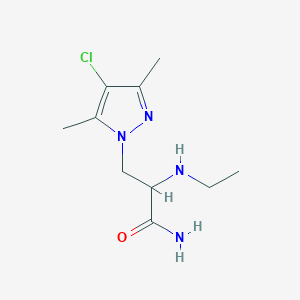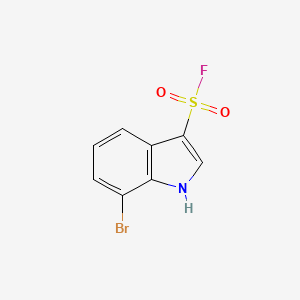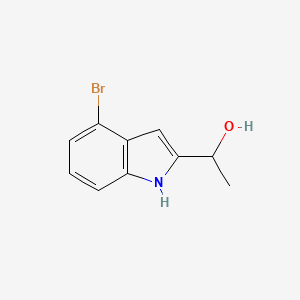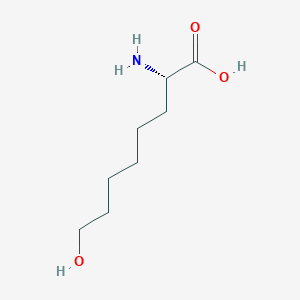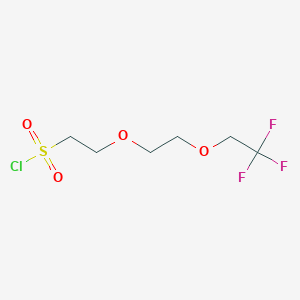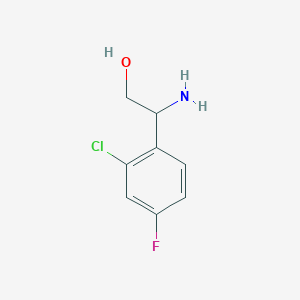
(R)-2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1R)-1-AMINO-2-HYDROXYETHYL]-5-METHOXYPHENOL is an organic compound with the molecular formula C9H13NO3 It is a chiral molecule, meaning it has a non-superimposable mirror image This compound is known for its unique chemical structure, which includes an amino group, a hydroxyl group, and a methoxy group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 2-[(1R)-1-AMINO-2-HYDROXYETHYL]-5-METHOXYPHENOL can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxy-2-nitrophenol with ®-1-amino-2-propanol under reducing conditions to yield the desired product. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amino group.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
2-[(1R)-1-AMINO-2-HYDROXYETHYL]-5-METHOXYPHENOL undergoes various chemical reactions due to the presence of its functional groups. Some of the common reactions include:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to form phenol derivatives.
Acylation: The amino group can react with acyl chlorides or anhydrides to form amides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while acylation of the amino group can produce various amide derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(1R)-1-AMINO-2-HYDROXYETHYL]-5-METHOXYPHENOL has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature allows it to interact with biological molecules in a stereospecific manner, making it useful in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its use in treating various diseases, including cancer and neurological disorders.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings, due to its reactivity and functional groups.
Wirkmechanismus
The mechanism of action of 2-[(1R)-1-AMINO-2-HYDROXYETHYL]-5-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may act as an enzyme inhibitor or activator, depending on its binding affinity and the nature of the target enzyme.
In biological systems, the compound can modulate signaling pathways by interacting with receptors and enzymes involved in cellular processes. For example, it may inhibit the activity of certain kinases, leading to altered phosphorylation states of proteins and subsequent changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
2-[(1R)-1-AMINO-2-HYDROXYETHYL]-5-METHOXYPHENOL can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-[(1R)-1-AMINO-2-HYDROXYETHYL]-4-METHOXYPHENOL: This compound has a similar structure but with the methoxy group in a different position on the benzene ring. The positional isomerism can lead to different chemical reactivity and biological activity.
2-[(1R)-1-AMINO-2-HYDROXYETHYL]-5-ETHOXYPHENOL: This compound has an ethoxy group instead of a methoxy group. The difference in the alkyl group can affect the compound’s solubility, reactivity, and interactions with biological molecules.
2-[(1R)-1-AMINO-2-HYDROXYETHYL]-5-HYDROXYPHENOL: This compound has a hydroxyl group instead of a methoxy group. The presence of an additional hydroxyl group can enhance the compound’s hydrogen bonding capacity and influence its chemical and biological properties.
Eigenschaften
Molekularformel |
C9H13NO3 |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
2-[(1R)-1-amino-2-hydroxyethyl]-5-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-6-2-3-7(8(10)5-11)9(12)4-6/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
WRVXBHQZFOLCHZ-QMMMGPOBSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)[C@H](CO)N)O |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


